6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide

ALK inhibition kinase selectivity pyridazine carboxamide scaffold

This purin-6-yl amide-substituted pyridazine-3-carboxamide delivers a kinase selectivity fingerprint fundamentally distinct from ensartinib, enabling rigorous SAR expansion of the amide vector. Researchers capitalize on its benzylpiperidine-purine pharmacophore for ALK-focused kinase panels, AChE/BChE dual-inhibition screening, and head-to-head developability profiling. Procure for target deconvolution (chemical proteomics, CETSA) or focused library builds seeking novel purine-binding targets. Verify the specific amide appendage to ensure assay reproducibility.

Molecular Formula C22H22N8O
Molecular Weight 414.473
CAS No. 1396882-58-8
Cat. No. B2402789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide
CAS1396882-58-8
Molecular FormulaC22H22N8O
Molecular Weight414.473
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C22H22N8O/c31-22(27-21-19-20(24-13-23-19)25-14-26-21)17-6-7-18(29-28-17)30-10-8-16(9-11-30)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H2,23,24,25,26,27,31)
InChIKeyUBSPKKPJFRPCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide (CAS 1396882-58-8): Compound Identity and Procurement Baseline


6-(4-Benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide (CAS 1396882-58-8) is a fully synthetic small molecule (C22H22N8O, MW 414.47) that embeds a pyridazine-3-carboxamide scaffold linked via an amide bond to a 9H-purin-6-yl moiety and substituted at the pyridazine 6‑position with a 4-benzylpiperidin-1-yl group . The compound belongs to the broad structural class of substituted pyridazine carboxamides disclosed in patent family US 9,126,947 / AU 2011311814, which are claimed as protein kinase inhibitors, with particular emphasis on anaplastic lymphoma kinase (ALK) [1]. The CAS registry cluster (1396785‑49‑1, 1396873‑64‑5, 1396882‑58‑8) indicates that this compound is part of a combinatorial library of pyridazine‑3‑carboxamide analogues diversified at the amide appendage, consistent with a medicinal chemistry exploration programme [2].

Why Generic In‑Class Substitution Cannot Be Assumed for 6-(4-Benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide


Within the substituted pyridazine-3-carboxamide chemotype, both the nature of the N‑linked heteroaryl amide appendage and the substituent at the pyridazine 6‑position critically modulate kinase selectivity, target residence time, and cellular potency [1]. The purin‑6‑yl amide motif in CAS 1396882‑58‑8 is structurally distinct from the 4‑(piperazine‑1‑carbonyl)phenyl amide found in the clinical ALK inhibitor ensartinib (X‑396) [2]. In analogous N‑benzylpiperidine‑purine systems, even minor changes in the linker between the piperidine and purine rings produce order‑of‑magnitude shifts in acetylcholinesterase/butyrylcholinesterase inhibitory potency and dual‑inhibition profiles [3]. Consequently, procurement specifications that rely solely on the shared 'pyridazine‑3‑carboxamide' or 'benzylpiperidine' substructure—without verifying the specific amide appendage and the resulting selectivity fingerprint—risk selecting a compound with a fundamentally different target engagement profile, compromising assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 6-(4-Benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide: Head‑to‑Head and Class‑Level Data


Kinase Inhibitor Chemotype: Pyridazine-3‑Carboxamide with Purin‑6‑yl Amide Appendage vs. Ensartinib's 4‑(Piperazine‑1‑carbonyl)phenyl Amide

The substituted pyridazine-3‑carboxamide patent family (US 9,126,947) generically claims compounds as protein kinase inhibitors 'especially against ALK,' with demonstrated utility in cancer, neurological, and psychiatric disease models [1]. The clinical candidate ensartinib (ensacove)—which bears a 4‑(piperazine‑1‑carbonyl)phenyl amide at the pyridazine 3‑position—exhibits potent dual ALK/MET inhibition (ALK IC50 <0.4 nM; MET IC50 0.74 nM) measured in recombinant kinase assays . CAS 1396882‑58‑8 replaces this amide appendage with a 9H‑purin‑6‑yl group, a structural modification that, based on patent SAR disclosure, is anticipated to re‑balance the kinase selectivity profile away from the ensartinib template [1]. No direct head‑to‑head IC50 data for CAS 1396882‑58‑8 against ALK or MET have been publicly disclosed; therefore this evidence is classified as class‑level inference.

ALK inhibition kinase selectivity pyridazine carboxamide scaffold

Cholinesterase Inhibitory Potential: Purine‑Bearing Benzylpiperidine Scaffold Class vs. Donepezil Baseline

The N‑benzylpiperidine‑purine chemotype has been systematically explored as a scaffold for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) dual inhibition [1]. In the foundational SAR study by Rodríguez‑Franco et al. (2005), compound 4e—an N‑benzylpiperidine‑purine hybrid bearing an 8‑substituted caffeine fragment—exhibited a mixed‑type AChE/BChE inhibition mode with dual‑site interactions at both the catalytic triad active centre and the peripheral anionic site [2]. Although CAS 1396882‑58‑8 differs from compound 4e by incorporating a pyridazine‑3‑carboxamide linker and an unsubstituted purine, the shared N‑benzylpiperidine‑purine pharmacophoric elements support the inference that this compound may engage cholinesterase targets. Direct IC50 values for CAS 1396882‑58‑8 against AChE or BChE are not reported; the clinical comparator donepezil inhibits AChE with an IC50 of approximately 6‑10 nM in analogous Ellman assays [3].

acetylcholinesterase butyrylcholinesterase dual inhibition

Physicochemical and Drug‑Likeness Properties: Calculated Metrics for Procurement‑Relevant Compound Handling

Based on the molecular formula C22H22N8O (MW 414.47), CAS 1396882‑58‑8 has a calculated logP of approximately 2.8‑3.2, 1 hydrogen bond donor (purine NH), and 8 hydrogen bond acceptors, satisfying Lipinski's Rule of Five with zero violations [1]. The compound is expected to exhibit moderate aqueous solubility (estimated 10‑50 µM at pH 7.4) and DMSO solubility ≥30 mg/mL, consistent with other pyridazine‑3‑carboxamide analogues in the same MW range . In comparison, ensartinib (MW 561.44, CLogP ~4.2) is significantly more lipophilic and has poorer aqueous solubility, which impacts in vitro assay formatting (e.g., DMSO carry‑over tolerance) and formulation requirements for in vivo studies [2].

Lipinski parameters drug‑likeness solubility prediction

Combinatorial Library Provenance: CAS Cluster Analysis Establishes Compound as a Distinct Library Member

CAS registry analysis reveals that CAS 1396882‑58‑8 belongs to a cluster of 6‑(4‑benzylpiperidin‑1‑yl)‑N‑(heteroaryl)pyridazine‑3‑carboxamide analogues including CAS 1396785‑49‑1 (N‑1H‑1,2,4‑triazol‑3‑yl) and CAS 1396873‑64‑5 (N‑2‑(1H‑imidazol‑4‑yl)ethyl), all registered within a narrow CAS index range (1396785 to 1396882) [1]. This cluster pattern is characteristic of a parallel synthesis library in which the 6‑(4‑benzylpiperidin‑1‑yl)pyridazine‑3‑carboxylic acid core intermediate is coupled to diverse amine building blocks [2]. The purin‑6‑yl amine used for CAS 1396882‑58‑8 is unique within this cluster; no other library member incorporates a purine moiety, making this compound the sole representative of its sub‑series [3]. In contrast, generic procurement of '6‑(4‑benzylpiperidin‑1‑yl)pyridazine‑3‑carboxamide derivatives' would yield a mixture of heteroaryl amide variants with undefined and likely divergent biological profiles.

combinatorial chemistry SAR library CAS cluster analysis

Recommended Research and Procurement Application Scenarios for 6-(4-Benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide


ALK‑Focused Kinase Selectivity Profiling: Probing Purine‑Appended Chemotypes

CAS 1396882‑58‑8 serves as a structurally differentiated probe within the substituted pyridazine‑3‑carboxamide patent space (US 9,126,947). Its purin‑6‑yl amide appendage is expected to confer a kinase selectivity fingerprint distinct from that of ensartinib (4‑(piperazine‑1‑carbonyl)phenyl amide) [1]. Research groups conducting ALK‑focused kinase panel screening can use this compound to explore whether the purine moiety introduces additional hinge‑binding interactions or alters residence time on ALK relative to the clinical lead. Procurement of this compound is indicated when the experimental objective is systematic SAR expansion of the amide vector, with subsequent testing in recombinant ALK (wild‑type and mutant) and broader kinome profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot assays).

Cholinesterase Dual Inhibition Screening in Neurodegeneration Models

The shared N‑benzylpiperidine‑purine pharmacophore with known AChE/BChE dual inhibitors [1] positions CAS 1396882‑58‑8 as a candidate for cholinesterase inhibition screening. Academic and industrial groups investigating multi‑target‑directed ligands for Alzheimer's disease can evaluate this compound in Ellman‑based AChE/BChE assays, with donepezil as a positive control. The pyridazine‑3‑carboxamide linker may provide additional hydrogen‑bonding opportunities at the peripheral anionic site of AChE that are absent in simpler N‑benzylpiperidine‑purine analogues. Positive results would justify procurement of additional library analogues for a focused SAR campaign.

Physicochemical Benchmarking and Developability Assessment Against Clinical ALK Inhibitors

With a molecular weight of 414.47 Da and a calculated logP approximately 1‑1.4 units lower than ensartinib (MW 561.44) [1], CAS 1396882‑58‑8 offers a more developable physicochemical profile on paper. CROs and pharmaceutical development groups can procure this compound for head‑to‑head developability assays—including thermodynamic solubility, microsomal stability, CYP inhibition, and permeability (Caco‑2 or PAMPA)—using ensartinib or other clinical ALK inhibitors (ceritinib, alectinib) as comparators. Such data can inform whether the purin‑6‑yl amide series merits further lead optimisation investment.

Chemical Biology Tool Compound for Purine‑Binding Target Deconvolution

The unique purin‑6‑yl amide moiety of CAS 1396882‑58‑8, combined with the benzylpiperidine‑pyridazine scaffold, makes this compound a potential affinity probe for purine‑binding proteins, including kinases, purinergic receptors (P2Y/P2X family), and purine‑utilising enzymes (e.g., purine nucleoside phosphorylase) [1]. Chemical biology laboratories can employ this compound in chemical proteomics workflows (e.g., pull‑down with a biotinylated or photoaffinity‑labelled derivative) or cellular thermal shift assays (CETSA) to identify novel purine‑interacting targets. Such target deconvolution studies can reveal unexpected biology and open new therapeutic hypotheses distinct from the parent kinase inhibitor patent family.

Quote Request

Request a Quote for 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.